N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as BHPS, is a chemical compound that has been widely used in scientific research due to its unique properties. BHPS is a sulfonamide derivative that has been synthesized through various methods and has been used to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to bind to the zinc ion present in the active site of carbonic anhydrase enzymes, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, possibly due to its ability to inhibit the activity of carbonic anhydrase enzymes. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects, possibly due to its ability to inhibit the activity of cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes, thereby allowing researchers to study the specific role of that enzyme in various physiological processes. However, one of the limitations of using N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are various future directions for the use of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide in scientific research. One potential direction is the development of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide-based drugs for the treatment of various diseases such as cancer and inflammation. Another potential direction is the use of N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide as a tool to study the role of carbonic anhydrase enzymes in various physiological processes. Additionally, N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be used as a starting point for the development of new sulfonamide derivatives with improved properties and applications.
Synthesemethoden
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-bromo-4-hydroxyaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide has also been used to study the activity of other enzymes such as cytochrome P450 and sulfotransferases.
Eigenschaften
Produktname |
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
---|---|
Molekularformel |
C13H12BrNO3S |
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
N-(3-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-10-4-7-13(16)12(14)8-10/h2-8,15-16H,1H3 |
InChI-Schlüssel |
PKODMDBLGBUNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.